molecular formula C14H16N2O2S2 B11138812 2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

Cat. No.: B11138812
M. Wt: 308.4 g/mol
InChI Key: IZXLDQHDVRHRSQ-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylthiazole with 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a sulfonyl group. This unique structure contributes to its specific binding properties and biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C14H16N2O2S2/c1-11-15-14(10-19-11)12-5-4-6-13(9-12)20(17,18)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8H2,1H3

InChI Key

IZXLDQHDVRHRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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